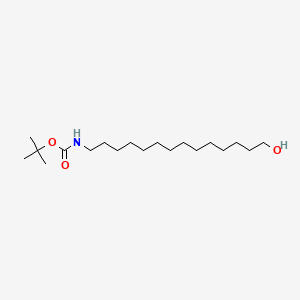

14-(Boc-amino)-tetradecan-1-ol

Description

Properties

IUPAC Name |

tert-butyl N-(14-hydroxytetradecyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3/c1-19(2,3)23-18(22)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17-21/h21H,4-17H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMCHULTIOYXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 14 Boc Amino Tetradecan 1 Ol

Transformations at the Primary Alcohol Moiety

The primary alcohol in 14-(Boc-amino)-tetradecan-1-ol is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, enabling the synthesis of complex molecules.

Selective Oxidation Reactions

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid while preserving the Boc-protected amine. The choice of oxidant and reaction conditions is crucial for achieving the desired outcome. For the partial oxidation to 14-(Boc-amino)-tetradecanal, mild, selective oxidizing agents are required to prevent overoxidation to the carboxylic acid.

A widely used method for this transformation is the use of copper/nitroxyl catalyst systems, such as those based on (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). These systems can utilize air or oxygen as the terminal oxidant, making them environmentally benign. For instance, catalyst systems like CuBr₂/bpy/TEMPO/KOtBu in acetonitrile/water can effectively oxidize primary alcohols. nih.gov The reaction tolerates various functional groups, including protected amines. nih.gov The selectivity for primary over secondary alcohols is a key feature of these systems, which is relevant when modifying more complex substrates. nih.gov

| Catalyst System | Oxidant | Solvent | Temperature | Typical Substrates | Ref. |

| Cu(OTf)₂/bpy/TEMPO/NMI/DBU | O₂ | Acetonitrile | Room Temp. | Aliphatic primary alcohols | nih.gov |

| CuCl/TEMPO | O₂ | DMF | Room Temp. | Benzylic & Allylic alcohols | nih.gov |

| CuBr₂/bpy/TEMPO/KOtBu | Air | Acetonitrile/H₂O | Room Temp. | Benzylic & Allylic alcohols | nih.gov |

Table 1: Examples of Cu/TEMPO Catalyst Systems for Selective Alcohol Oxidation.

To achieve complete oxidation to 14-(Boc-amino)-tetradecanoic acid, stronger oxidizing agents or more forcing conditions are typically employed. Reagents such as Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (B83412) (KMnO₄) can be used, although care must be taken as the acidic or basic conditions may compromise the Boc protecting group.

Nucleophilic Substitution Reactions at the Alcohol Carbon

To perform nucleophilic substitution at the primary carbon, the hydroxyl group must first be converted into a good leaving group. researchgate.net The direct displacement of -OH is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Common strategies involve a two-step process:

Activation of the Alcohol : The alcohol is converted into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. organic-chemistry.org

Substitution : The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (Nu⁻) via an Sₙ2 reaction.

This two-step sequence allows for the introduction of various functionalities:

Halides : Using halide ions (e.g., Br⁻, I⁻) as nucleophiles yields the corresponding 14-(Boc-amino)-1-halotetradecane.

Azides : Sodium azide (B81097) (NaN₃) can be used to introduce an azide group, which can be subsequently reduced to a primary amine.

Thiols : Thiolates (RS⁻) can be used to form thioethers.

Cyanides : Cyanide ions (CN⁻) can be used to extend the carbon chain by one carbon, which can then be hydrolyzed to a carboxylic acid or reduced to an amine.

An alternative, mechanochemical method uses fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to activate the alcohol in situ, forming a reactive O-alkyl isouronium salt that can be directly substituted by a nucleophile. researchgate.net

Reactions Involving the Boc-Protected Amine Functionality

The Boc-protected amine is stable to a wide range of reagents, including most nucleophiles and bases. beilstein-journals.org Its primary reactivity involves deprotection under acidic conditions to reveal the free primary amine, which can then undergo further functionalization.

Controlled Deprotection Strategies for the Boc Group

The removal of the Boc group is a key step in many synthetic pathways involving 14-(Boc-amino)-tetradecan-1-ol. This deprotection is typically achieved under acidic conditions, which proceed via the formation of a tert-butyl cation intermediate. acs.orgbeilstein-journals.org The choice of acid and solvent allows for controlled cleavage, even in the presence of other acid-sensitive groups.

| Reagent(s) | Solvent(s) | Conditions | Notes | Ref. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp. | Very common and efficient; TFA is volatile and easily removed. | fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297), or Methanol | Room Temp. | Product is isolated as the hydrochloride salt. | fishersci.co.uk |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Room Temp. | A milder, environmentally benign alternative. | beilstein-journals.org |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | Room Temp. | Useful for substrates sensitive to strong protic acids. | fishersci.co.uk |

| Water (Catalyst-free) | Water | Reflux | An environmentally friendly method, although it may require heating. | acs.org |

Table 2: Common Reagents and Conditions for Boc Deprotection.

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acs.org This can be suppressed by adding "scavengers" such as anisole (B1667542) or thioanisole (B89551) to the reaction mixture.

Reactivity of the Unmasked Primary Amine: Acylation, Alkylation, and Sulfonylation

Once deprotected, the resulting 14-aminotetradecan-1-ol (B3058407) possesses a nucleophilic primary amine that can readily participate in a variety of bond-forming reactions. Given the presence of the primary alcohol, chemoselectivity can be a key consideration.

Acylation : The primary amine can be selectively acylated in the presence of the primary alcohol to form an amide linkage. N-acylation is generally faster than O-acylation due to the higher nucleophilicity of the amine. Selective N-acylation of amino alcohols can be achieved using various methods, such as reacting an organic acid with an alkyl sulfonyl chloride to form a mixed anhydride (B1165640) in situ, which then selectively reacts with the amine. google.com This method avoids the need to isolate the reactive intermediate. Other protocols utilize N-acylimidazoles or perform the reaction in buffered aqueous solutions to favor amidation. researchgate.nettandfonline.com

Alkylation : The primary amine can be alkylated to form secondary or tertiary amines.

Reductive Amination : This is a powerful method for controlled alkylation where the amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This process is highly efficient for forming N-Boc protected secondary amines in a one-pot reaction. tandfonline.com

"Borrowing Hydrogen" Catalysis : This atom-economical method uses an alcohol as the alkylating agent. A transition metal catalyst (often based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct. nih.govresearchgate.net

Direct Alkylation with Alkyl Halides : While possible, this method is often difficult to control, as the resulting secondary amine can be more reactive than the starting primary amine, leading to over-alkylation. acs.org

Sulfonylation : The primary amine can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form stable sulfonamides. The selective N-sulfonylation of amino alcohols is well-established. Using a pyridine-sulfur trioxide complex in an aqueous alkaline medium allows for the exclusive sulfonylation of the amino group, leaving the hydroxyl group untouched. acs.orgacs.org This chemoselectivity is highly valuable for the synthesis of molecules where the alcohol moiety is needed for subsequent transformations. sapub.org

Formation of Amides, Ureas, and Carbamates

The derivatization of the terminal Boc-protected amine of 14-(Boc-amino)-tetradecan-1-ol into amides, ureas, and carbamates involves distinct synthetic strategies that leverage the reactivity of the carbamate (B1207046) functional group or its corresponding primary amine after deprotection.

Amide Formation: The direct acylation of the N-H bond within the Boc-carbamate is generally not feasible due to its low nucleophilicity. The standard and most effective method for forming an amide at the terminus of the molecule involves a two-step sequence:

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is first removed under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reaction is clean and efficient, yielding the protonated 14-aminotetradecan-1-ol salt.

Amide Coupling: The resulting primary amine is then coupled with a carboxylic acid using standard peptide coupling reagents. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Alternatively, the amine can be reacted with a more reactive acyl chloride or anhydride in the presence of a non-nucleophilic base.

Urea (B33335) and Carbamate Formation via Isocyanate Intermediate: A more direct route for synthesizing ureas and carbamates from 14-(Boc-amino)-tetradecan-1-ol involves the in situ generation of a terminal isocyanate intermediate. This powerful one-pot method avoids the need for a separate deprotection step. nih.govorganic-chemistry.org The Boc-protected amine is treated with activating agents that facilitate the elimination of the tert-butyl group and carbon dioxide to form the highly reactive isocyanate. researchgate.netresearchgate.net

This transformation can be achieved using various reagent systems:

Triflic Anhydride and a Pyridine Base: A common and effective method involves the use of trifluoromethanesulfonyl anhydride (Tf₂O) in the presence of a base such as 2-chloropyridine. nih.govorganic-chemistry.org The Boc-carbamate is activated, leading to the formation of the isocyanate.

Lithium tert-butoxide: More recent sustainable methods have been developed that utilize a strong, non-nucleophilic base like lithium tert-butoxide (t-BuOLi) to promote the conversion of the Boc-protected amine into the isocyanate intermediate. nih.govdntb.gov.ua

Once the terminal isocyanate, 14-isocyanatotetradecan-1-ol, is formed in situ, it is not isolated but is immediately trapped by a nucleophile added to the reaction mixture.

To form a urea, an amine (primary or secondary) is added, which attacks the electrophilic carbon of the isocyanate. nih.govbeilstein-journals.org

To form a carbamate, an alcohol is added as the nucleophile. researchgate.netorganic-chemistry.org

This one-pot approach is highly efficient and offers a versatile pathway to a wide range of urea and carbamate derivatives directly from the Boc-protected starting material. organic-chemistry.org

| Target Derivative | General Method | Key Reagents | Intermediate | Notes |

|---|---|---|---|---|

| Amide | Two-Step: Deprotection & Coupling | 1. TFA or HCl 2. R-COOH, EDCI/HOBt or R-COCl | Primary Amine | Most reliable method for amide synthesis. |

| Urea | One-Pot Isocyanate Formation | Tf₂O/2-chloropyridine or t-BuOLi, then R₂NH | Isocyanate | Efficiently forms unsymmetrical or symmetrical ureas. organic-chemistry.org |

| Carbamate | One-Pot Isocyanate Formation | Tf₂O/2-chloropyridine or t-BuOLi, then R-OH | Isocyanate | Allows for the synthesis of various carbamate esters. nih.gov |

Chemoselective and Regioselective Reaction Pathways

The synthetic utility of 14-(Boc-amino)-tetradecan-1-ol is greatly enhanced by the ability to perform reactions selectively at one of its two distinct functional termini: the primary hydroxyl group at the C1 position and the Boc-protected amine at the C14 position. Because these groups are at opposite ends of a long alkyl chain, regioselectivity is inherently controlled by the choice of reaction conditions that favor one functional group over the other, a concept known as chemoselectivity. The design of synthetic pathways relies on exploiting the fundamental differences in the chemical reactivity of these two groups.

Design of Reaction Conditions for Selective Transformations

Based on the differential reactivity profiles, reaction conditions can be tailored to achieve high chemoselectivity for transformations at either the C1 or C14 position.

Selective Transformations of the C1-Hydroxyl Group: To modify the alcohol, reagents are chosen that react preferentially with a nucleophilic hydroxyl group under conditions where the Boc group remains stable (i.e., non-acidic).

Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a tertiary amine base (e.g., triethylamine, pyridine) in an aprotic solvent like DCM or THF leads to the formation of a terminal ester.

Etherification: The Williamson ether synthesis provides a route to ethers. The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the sodium alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Oxidation: Mild, non-acidic oxidizing agents are employed to convert the primary alcohol to an aldehyde. Suitable methods include the Swern oxidation, the Dess–Martin periodinane (DMP) oxidation, or the use of pyridinium (B92312) chlorochromate (PCC).

Selective Transformations of the C14-Amine Terminus: Modification at this end typically involves either deprotection followed by reaction or direct conversion of the Boc-carbamate.

Deprotection and Functionalization: The most versatile approach involves initial Boc group removal with TFA. The resulting primary ammonium (B1175870) salt is neutralized and can then undergo a vast array of reactions characteristic of primary amines, such as reductive amination, sulfonamide formation, or the aforementioned amide coupling.

Direct Conversion to Ureas/Carbamates: As detailed previously, the use of specific activating agents (e.g., Tf₂O/2-chloropyridine) allows for the direct, one-pot conversion of the Boc-protected amine into various urea and carbamate derivatives without affecting the hydroxyl group. nih.gov

| Target Transformation | Functional Group | Reagents and Conditions | Product Type |

|---|---|---|---|

| Esterification | C1-Hydroxyl | Acetyl chloride, Triethylamine, DCM, 0 °C to RT | 14-(Boc-amino)-tetradecyl acetate |

| Oxidation | C1-Hydroxyl | Dess-Martin Periodinane, DCM, RT | 14-(Boc-amino)-tetradecanal |

| Urea Formation | C14-NHBoc | 1. Tf₂O, 2-chloropyridine, DCM, 0 °C 2. Benzylamine | N-(14-hydroxy-tetradecyl)-N'-benzyl urea |

| Amide Formation (via deprotection) | C14-NHBoc | 1. TFA, DCM 2. Propionic acid, EDCI, HOBt, DIPEA | N-(14-hydroxy-tetradecyl) propanamide |

Role As a Precursor and Building Block in Complex Chemical Synthesis

Integration into Lipidic Amino Acid and Peptide Conjugates

The conjugation of peptides, amino acids, and other polar molecules with lipidic moieties like 14-(Boc-amino)-tetradecan-1-ol is a key strategy for modulating their physicochemical properties. The long C14 alkyl chain imparts significant hydrophobicity, which is crucial for interacting with biological membranes and enhancing the therapeutic potential of conjugated molecules.

Synthesis of Membrane-Active Conjugates

The synthesis of membrane-active conjugates leverages the amphipathic nature of lipidic amino acids. By incorporating the tetradecanol-derived lipid tail, the resulting conjugate molecules gain the ability to interact with and insert into the lipid bilayers of cell membranes. This increased affinity for biomembranes is a critical attribute for developing prodrugs and other therapeutics with improved bioavailability. The conjugation process typically involves activating the hydroxyl group of 14-(Boc-amino)-tetradecan-1-ol for linkage or, more commonly, converting it to a carboxylic acid to facilitate amide bond formation with a peptide or amino acid. The Boc-protected amine provides a stable handle that can be deprotected at a later synthetic stage for further functionalization.

Design for Enhanced Molecular Transport and Stability

A primary challenge in drug delivery is the transport of therapeutic molecules across cellular membranes. Conjugating polar drugs or peptides with lipidic structures derived from 14-(Boc-amino)-tetradecan-1-ol is an effective approach to enhance their transmembrane delivery. The lipid tail facilitates passive diffusion across the cell membrane, thereby increasing the intracellular concentration of the active molecule.

Applications in Targeted Delivery Systems (e.g., Antisense Oligonucleotide Platforms)

Targeted delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy and reducing off-target effects. Antisense oligonucleotides (ASOs), which are short nucleic acid sequences designed to modulate gene expression, often require sophisticated delivery platforms to overcome challenges such as nuclease degradation and poor cellular uptake.

Liposomes and other nanoparticle formulations benefit from the inclusion of lipidic conjugates derived from molecules like 14-(Boc-amino)-tetradecan-1-ol. These lipidic building blocks are integrated into the liposomal membrane, where the alkyl chain serves as an anchor. The other end of the molecule can be functionalized to attach targeting ligands or to help encapsulate the ASO payload. By modifying ASOs with such hydrophobic moieties, their ability to penetrate cell membranes is significantly improved. nih.gov This strategy is a key area of research focused on enhancing the bioavailability and cell penetration of ASO-based therapies.

Table 1: Properties of Lipidic Conjugates in Delivery Systems

Property Contribution of 14-Carbon Lipidic Tail Therapeutic Implication Membrane Interaction Increases affinity and partitioning into lipid bilayers. Enhanced cellular uptake of conjugated drug. Molecular Stability Acts as a steric barrier in liposomal formulations, protecting the payload. Longer circulation half-life and reduced degradation. Bioavailability Improves transport across biological membranes. Increased intracellular concentration of therapeutics. Formulation Serves as a lipid anchor in nanoparticle and liposome-based systems. Stable delivery platform for sensitive cargo like oligonucleotides.

Application in Chiral Synthesis and Stereoselective Constructions

The Boc-protected amine of 14-(Boc-amino)-tetradecan-1-ol serves as a crucial functional group in the field of asymmetric synthesis. The stereochemical control offered by chiral auxiliaries related to the Boc-amine group is instrumental in the construction of enantiomerically pure molecules, particularly nitrogen-containing heterocycles and complex natural products.

Asymmetric Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and organic chemistry. organic-chemistry.orgnih.gov A powerful strategy for their asymmetric synthesis involves the use of chiral imines. beilstein-journals.org The 14-(Boc-amino)-tetradecan-1-ol molecule can be readily converted into a key synthetic intermediate for this purpose. The terminal alcohol can be oxidized to an aldehyde, which can then be condensed with a chiral amine auxiliary, or the Boc-amine itself can be used to form a chiral N-tert-butanesulfinyl imine. beilstein-journals.orgbeilstein-journals.org

These chiral imines act as versatile electrophiles. The electron-withdrawing nature of the imine group, coupled with the steric influence of the chiral auxiliary, facilitates highly diastereoselective nucleophilic additions to the iminic carbon. Subsequent removal of the auxiliary and intramolecular cyclization of the resulting amine can lead to the formation of a wide range of enantioenriched nitrogen-containing heterocycles, such as pyrrolidines and piperidines. beilstein-journals.orgnih.gov

Strategic Intermediate in Total Synthesis of Natural Products (e.g., Alkaloids)

The total synthesis of complex natural products, such as alkaloids, often relies on the strategic use of versatile building blocks that introduce key structural motifs and functional groups. researchgate.net 14-(Boc-amino)-tetradecan-1-ol is a prime candidate for such a role due to its bifunctionality and long alkyl chain. Many alkaloids and other natural products feature complex heterocyclic cores appended with long carbon chains. nih.govnih.gov

This building block provides a C14 chain with reactive handles at both ends. The Boc-amino group can be used as a precursor for constructing a nitrogen-containing heterocyclic core, a common feature in alkaloids. nih.govresearchgate.net For example, after modification, the amine can participate in cyclization reactions like the Pictet-Spengler reaction to form tetrahydroisoquinoline rings, which are central to a vast class of alkaloids. nih.gov Simultaneously, the terminal hydroxyl group can be used as a point of attachment for other fragments of the target molecule or be elaborated into other functional groups required for the final structure. This dual functionality allows for a convergent and efficient synthetic strategy, making it a valuable intermediate in the synthesis of structurally complex and biologically active natural products.

Table 2: Synthetic Utility of 14-(Boc-amino)-tetradecan-1-ol

Functional Group Synthetic Transformation Application Area Terminal -OH Oxidation to aldehyde or carboxylic acid Formation of chiral imines; Amide bond formation with peptides. Boc-Protected Amine Deprotection to primary amine Peptide synthesis; Intramolecular cyclization for heterocycle formation. C14 Alkyl Chain Acts as a lipophilic tail/anchor Enhancing membrane interaction and stability of conjugates. Entire Molecule Bifunctional linker and building block Total synthesis of natural products; Drug delivery systems.

Mentioned Compounds

Compound Name 14-(Boc-amino)-tetradecan-1-ol N-tert-butanesulfinyl imine Piperidines Pyrrolidines Tetrahydroisoquinoline

Utility in the Synthesis of Advanced Organic Materials and Functional Molecules

The distinct architecture of 14-(Boc-amino)-tetradecan-1-ol, featuring two different functional groups at opposite ends of a long lipophilic spacer, makes it a valuable tool in the synthesis of sophisticated molecular structures. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions, yet can be removed under mild acidic conditions, allowing for sequential and controlled chemical transformations. organic-chemistry.org

Late-Stage Diversification in Natural Product Analogue Development

Late-stage diversification is a powerful strategy in medicinal chemistry and drug discovery, enabling the rapid generation of analogues from a complex, biologically active natural product. nih.govnih.govpku.edu.cn This approach allows for the systematic modification of a lead compound's properties, such as potency, selectivity, solubility, and metabolic stability. nih.govnih.gov 14-(Boc-amino)-tetradecan-1-ol is an ideal building block for this purpose due to its bifunctional nature.

The terminal hydroxyl group can be attached to a natural product scaffold through esterification or etherification. Subsequently, the Boc-protecting group on the terminal amine can be removed to reveal a primary amine. organic-chemistry.org This newly exposed amine serves as a handle for further derivatization, allowing for the introduction of a wide array of functional groups through amide bond formation, reductive amination, or alkylation. frontiersin.org The long tetradecyl chain acts as a substantial lipophilic tether, which can significantly alter the pharmacokinetic profile of the parent natural product, potentially enhancing its membrane permeability or interaction with hydrophobic protein pockets.

The strategic application of this linker is summarized in the table below:

| Functional Group | Potential Reaction on Natural Product | Subsequent Diversification (Post-Boc Deprotection) | Potential Impact on Analogue |

| Hydroxyl (-OH) | Esterification with carboxylic acids; Etherification with alkyl halides | Amide coupling with peptides/amino acids; Alkylation; Sulfonylation | Increased lipophilicity; Introduction of a new interaction vector |

| Boc-Amine (-NHBoc) | (After deprotection) Amide coupling with carboxylic acids; Reductive amination with aldehydes/ketones | Acylation; Attachment of reporter tags (fluorophores, biotin) | Modified solubility; Probing molecular targets |

This methodology provides an efficient route to novel derivatives for structure-activity relationship (SAR) studies, transforming a single natural product into a library of structurally diverse analogues. researchgate.net

Precursor for Modified Oligodeoxynucleotides and Bioconjugates

The creation of bioconjugates—molecules that link a biomolecule to another chemical moiety—is crucial for developing therapeutic agents, diagnostic tools, and probes for chemical biology. nih.gov 14-(Boc-amino)-tetradecan-1-ol serves as a classic heterobifunctional linker, where each end can react with a different type of functional group. nih.gov

In the synthesis of modified oligodeoxynucleotides, the terminal hydroxyl group can be derivatized to a phosphoramidite. This allows for its incorporation into an automated DNA synthesizer, enabling the attachment of the C14 chain to the 5' or 3' terminus of a synthetic DNA strand. After synthesis and deprotection of the Boc group, the resulting terminal primary amine can be conjugated to various molecules such as fluorescent dyes, quenchers, proteins, or therapeutic agents. The long, flexible aliphatic chain acts as a spacer, minimizing steric hindrance between the oligonucleotide and the conjugated payload. nih.gov

Similarly, in creating other bioconjugates, the hydroxyl group might be activated to react with an amine on a protein, while the deprotected amine can form a stable bond with an activated ester on a small-molecule drug. youtube.com

The utility of 14-(Boc-amino)-tetradecan-1-ol as a linker is detailed in the following table:

| Linker End | Reactive Functionality | Potential Conjugation Partner | Application Area |

| Alcohol End | Hydroxyl (-OH) | Activated Carboxylic Acids, Phosphoramidites | Protein Labeling, Solid-Phase Oligonucleotide Synthesis |

| Amine End | Amine (-NH2) (after deprotection) | Activated Esters (e.g., NHS esters), Isothiocyanates, Aldehydes | Fluorescent Labeling, Drug Conjugation, Peptide Attachment |

Contributions to Organometallic Chemistry and Catalysis

The functional groups present in 14-(Boc-amino)-tetradecan-1-ol also allow for its use in the synthesis of specialized organometallic compounds and ligands for catalysis.

Ligand Design for Metal-Catalyzed Reactions

Amino alcohols are a well-established class of ligands in transition metal catalysis, capable of forming stable chelate complexes that can influence the reactivity and selectivity of the metal center. mdpi.comrsc.orgorganic-chemistry.org Upon deprotection of the Boc group, 14-(Boc-amino)-tetradecan-1-ol can act as a bidentate N,O-ligand. The nitrogen of the amine and the oxygen of the alcohol can coordinate to a single metal atom.

A key feature of this particular ligand is its long C14 alkyl chain. This chain imparts two important properties to the resulting metal complex:

Enhanced Lipophilicity : The long hydrocarbon tail significantly increases the solubility of the metal complex in nonpolar organic solvents. This is highly advantageous for homogeneous catalysis involving hydrophobic substrates and reagents.

Steric Influence : The bulky alkyl chain can create a specific steric environment around the metal center, which can be exploited to control selectivity in catalytic reactions, such as regioselectivity in cross-coupling reactions or enantioselectivity in asymmetric synthesis. nih.gov

The potential applications of such ligands are outlined below:

| Metal Center | Catalyzed Reaction Type | Role of the C14 Lipophilic Tail |

| Palladium (Pd) | Suzuki, Heck, and Sonogashira cross-coupling reactions | Improves solubility in nonpolar media; may influence product selectivity. |

| Nickel (Ni) | Cross-coupling of unactivated alkyl halides. organic-chemistry.org | Enhances catalyst stability and solubility with alkyl substrates. |

| Rhodium (Rh), Ruthenium (Ru) | Asymmetric transfer hydrogenation. mdpi.com | Modifies the steric and electronic environment of the catalyst. |

| Zinc (Zn), Titanium (Ti) | Asymmetric additions to carbonyls. rsc.org | Controls substrate approach and improves catalyst performance in nonpolar solvents. |

Precursors for Organotin Compounds

Organotin compounds are a class of organometallic compounds with a tin-carbon bond that have found applications in various areas of chemistry. nih.gov 14-(Boc-amino)-tetradecan-1-ol can serve as a precursor for the synthesis of functionalized organotin alkoxides. The terminal hydroxyl group reacts readily with organotin halides or oxides to form a stable tin-oxygen (Sn-O) bond. nih.gov

For instance, the reaction with a trialkyltin halide (R₃SnX) or a dialkyltin dihalide (R₂SnX₂) in the presence of a base yields the corresponding organotin alkoxide. This reaction allows for the covalent attachment of a long, functionalized alkyl chain to a tin center, creating a hybrid molecule with distinct properties. The Boc-protected amine remains available for subsequent chemical modifications after the formation of the organotin compound. nih.gov

The synthesis of these derivatives can be summarized as follows:

| Organotin Precursor | Product Structure | Class of Compound |

| Tri-n-butyltin chloride (Bu₃SnCl) | Bu₃Sn-O-(CH₂)₁₄-NHBoc | Triorganotin Alkoxide |

| Di-n-butyltin dichloride (Bu₂SnCl₂) | Bu₂Sn(O-(CH₂)₁₄-NHBoc)₂ | Diorganotin Dialkoxide |

| Di-n-butyltin oxide (Bu₂SnO) | (Bu₂Sn-O-(CH₂)₁₄-NHBoc)n | Organostannoxane Polymer |

These functionalized organotin compounds could be explored as precursors for materials science applications or as specialized reagents in organic synthesis. google.com

Advanced Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The mechanism for the protection of the parent amine, 14-amino-tetradecan-1-ol, involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a standard procedure for installing the Boc group, which serves to decrease the nucleophilicity of the amine and protect it during subsequent reactions. commonorganicchemistry.comtotal-synthesis.com Conversely, the deprotection mechanism is typically initiated by protonation of the Boc group's carbonyl oxygen under acidic conditions (e.g., with trifluoroacetic acid), followed by the fragmentation of the protecting group to yield a stable tert-butyl cation, carbon dioxide, and the free amine. chemistrysteps.comwikipedia.org

Kinetic Studies and Linear Free Energy Relationship Analysis

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms by quantitatively correlating changes in reaction rates or equilibria with changes in the structure of the reactants. youtube.comutdallas.edu For a molecule like 14-(Boc-amino)-tetradecan-1-ol, an LFER study could be designed to probe the mechanism of a reaction at its terminal hydroxyl group.

A hypothetical kinetic study could involve the esterification of 14-(Boc-amino)-tetradecan-1-ol with a series of para-substituted benzoic acids. The reaction rates (k) would be measured for each substituted benzoic acid and compared to the rate of the unsubstituted benzoic acid (k₀). The Hammett equation, log(k/k₀) = ρσ, would then be applied. nih.gov

In this equation:

σ is the substituent constant, which quantifies the electronic effect of the para-substituent on the benzoic acid.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to these electronic effects.

A positive ρ value would suggest that electron-withdrawing groups on the benzoic acid accelerate the reaction, indicating a buildup of negative charge in the transition state (e.g., at the carbonyl oxygen). Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, suggesting a buildup of positive charge. The magnitude of ρ provides insight into the extent of charge development in the transition state. youtube.com

| Substituent (X) on Benzoic Acid | Substituent Constant (σ) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) | log(kₓ/kₕ) |

| -OCH₃ | -0.27 | 0.0085 | -0.37 |

| -CH₃ | -0.17 | 0.0120 | -0.22 |

| -H | 0.00 | 0.0210 | 0.00 |

| -Cl | 0.23 | 0.0550 | 0.42 |

| -NO₂ | 0.78 | 0.4500 | 1.33 |

A plot of log(kₓ/kₕ) versus σ for this hypothetical data would yield a straight line with a slope equal to ρ, providing quantitative evidence for the electronic nature of the reaction's transition state.

Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of 14-(Boc-amino)-tetradecan-1-ol are governed by a combination of steric and electronic factors originating from its distinct structural components.

Steric Effects: The most significant steric influence comes from the bulky tert-butyl group of the Boc protecting group. researchgate.net This group effectively shields the nitrogen atom, preventing it from participating in nucleophilic reactions. Its size can also influence the conformational preferences of the alkyl chain, potentially hindering the approach of bulky reagents to the terminal hydroxyl group in certain folded conformations. The long, flexible C₁₄ alkyl chain can also contribute to steric hindrance through self-coiling or aggregation in nonpolar solvents, which may modulate the accessibility of the terminal -OH group.

Electronic Effects: The electronic character of the molecule is a composite of its functional groups. The Boc group acts as an electron-withdrawing group due to the resonance effect of the carbonyl, which delocalizes the nitrogen's lone pair, thereby reducing its basicity and nucleophilicity. The long alkyl chain is weakly electron-donating through induction, which has a minor effect on the reactivity of the terminal alcohol. The hydroxyl group itself makes the molecule polar at one end, and its oxygen is nucleophilic. msu.edureddit.com

| Molecular Component | Primary Steric Effect | Primary Electronic Effect | Impact on Reactivity |

| Boc Group | High steric bulk around the nitrogen atom. | Electron-withdrawing (resonance). | Protects the amine; reduces nucleophilicity. |

| -(CH₂)₁₃- Chain | Flexible chain can lead to self-coiling. | Weakly electron-donating (induction). | Can sterically hinder the -OH group; minor impact on alcohol nucleophilicity. |

| -OH Group | Minimal steric hindrance at the terminus. | Inductive electron withdrawal by oxygen. | Site of nucleophilic attack and proton donation. |

These combined effects dictate that reactions will preferentially occur at the sterically accessible and electronically favorable terminal hydroxyl group, while the Boc-protected amine remains inert under non-acidic conditions.

Transition State Analysis

Transition state analysis for reactions involving 14-(Boc-amino)-tetradecan-1-ol provides a deeper understanding of reaction pathways and selectivity. For instance, in a nucleophilic substitution reaction where the hydroxyl group is first converted to a good leaving group (e.g., a tosylate) and then displaced by a nucleophile, the transition state would be significantly influenced by the molecule's structure.

In such an Sₙ2 reaction, the nucleophile attacks the carbon bearing the tosylate group. The transition state would involve a trigonal bipyramidal geometry at this carbon. The long alkyl chain, while not directly bonded to the reaction center, can influence the energy of this transition state. Certain conformations of the chain might sterically block the backside attack required for an Sₙ2 mechanism, thereby increasing the activation energy and slowing the reaction. Computational studies of related amino alcohol systems show that the geometry of the transition state is crucial for determining the stereochemical outcome, especially when chiral centers are involved. researchgate.netnih.gov For 14-(Boc-amino)-tetradecan-1-ol, while achiral, the principles of minimizing steric clash and optimizing electronic interactions in the transition state remain paramount.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers powerful predictive tools to investigate the properties of 14-(Boc-amino)-tetradecan-1-ol, providing insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) for Conformational Analysis and Energetics

Due to its 13 single C-C bonds in the main chain, 14-(Boc-amino)-tetradecan-1-ol possesses significant conformational flexibility. Density Functional Theory (DFT) is a robust method for calculating the geometric and energetic properties of its various conformers. DFT studies on long-chain alkanes have shown that while fully extended (all-anti) conformations are often the lowest in energy in the gas phase, folded or "hairpin" structures can become competitive due to stabilizing intramolecular van der Waals interactions. researchgate.netchemrxiv.org

For 14-(Boc-amino)-tetradecan-1-ol, DFT calculations could identify the most stable conformers by considering:

Torsional strain: Gauche interactions along the alkyl chain increase the energy relative to the all-anti conformer.

Intramolecular interactions: In a folded conformation, the terminal -OH group could potentially form a weak intramolecular hydrogen bond with one of the carbonyl oxygens of the Boc group. This could stabilize an otherwise higher-energy conformer.

| Conformer Description | Key Features | Hypothetical Relative Energy (DFT) (kcal/mol) |

| Linear Extended | All C-C bonds in anti-conformation. | 0.00 (Reference) |

| Single Gauche | One C-C bond in a gauche conformation. | ~0.9 |

| Folded (Hairpin) | U-shaped structure. | 1.5 - 3.0 |

| Folded (H-bonded) | Hairpin structure with O-H···O=C interaction. | 0.5 - 2.0 |

These hypothetical energies illustrate that while the linear form is likely the global minimum, specific folded structures stabilized by weak interactions could be thermally accessible, influencing the molecule's solution-phase behavior and reactivity.

Understanding Stereoselectivity and Diastereoselectivity through Computational Models

While 14-(Boc-amino)-tetradecan-1-ol is achiral, it can be a precursor in stereoselective reactions. For example, if the terminal alcohol were oxidized to an aldehyde and then reacted with a chiral nucleophile, a new stereocenter would be created. Computational models are invaluable for predicting and explaining the stereochemical outcome of such reactions.

By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer will be the major product. For instance, in the addition of a nucleophile to a ketone derived from the subject molecule, two transition states (one leading to the R-product and one to the S-product) can be modeled. diva-portal.org According to transition state theory, the product distribution is determined by the difference in the free energies of activation (ΔΔG‡) for the competing pathways.

A hypothetical example is the asymmetric reduction of a ketone at C-2, 14-(Boc-amino)-tetradecan-2-one, using a chiral catalyst. DFT calculations could be used to model the transition states for the delivery of a hydride to the re and si faces of the ketone.

| Transition State | Product Stereoisomer | Calculated Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (R:S) |

| TS-re | (S)-14-(Boc-amino)-tetradecan-2-ol | 15.2 | 95 : 5 |

| TS-si | (R)-14-(Boc-amino)-tetradecan-2-ol | 17.0 |

This data demonstrates how computational modeling can provide a quantitative prediction of stereoselectivity by identifying the lowest energy reaction pathway, guiding the development of synthetic methodologies. nih.govacs.org

Rational Design of New Reactions and Derivatizations

The strategic modification of 14-(Boc-amino)-tetradecan-1-ol into novel derivatives with tailored properties hinges on a rational design approach. This methodology moves beyond serendipitous discovery, employing a deep understanding of the molecule's inherent reactivity, guided by theoretical and mechanistic investigations. The ultimate goal is to predict and then synthesize new chemical entities with enhanced or entirely new functionalities, such as improved biological activity, better material properties, or utility as chemical probes.

The rational design process for derivatizing 14-(Boc-amino)-tetradecan-1-ol can be conceptualized as a cycle involving:

Identification of Reactive Sites and Prediction of Reactivity: Utilizing computational chemistry to model the substrate and predict the most likely sites for chemical attack.

Hypothesis-Driven Design of Novel Reactions: Proposing new reaction pathways or derivatization schemes based on mechanistic principles to achieve a specific molecular architecture.

Synthesis and Characterization: Executing the designed synthesis and thoroughly characterizing the new derivatives.

Experimental Validation and Iterative Refinement: Testing the properties of the new compounds and using the results to refine the initial theoretical models and design the next generation of derivatives.

Theoretical Prediction of Reactivity

Computational modeling serves as a powerful tool in the rational design of new reactions for 14-(Boc-amino)-tetradecan-1-ol. The molecule presents two primary functional groups for derivatization: the terminal hydroxyl group and the Boc-protected amine. While the reactivity of these groups is generally well-understood, the long aliphatic chain can influence their accessibility and reactivity in certain environments.

Molecular Electrostatic Potential (MEP) Mapping: One of the fundamental computational approaches is the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 14-(Boc-amino)-tetradecan-1-ol, the MEP map would predictably show a high negative potential around the oxygen atoms of the hydroxyl and carbamate (B1207046) groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for deprotonation and subsequent nucleophilic attack by the oxygen.

Frontier Molecular Orbital (FMO) Theory: FMO theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For 14-(Boc-amino)-tetradecan-1-ol, the HOMO is likely to be localized on the hydroxyl oxygen and the nitrogen of the carbamate, suggesting these are the primary sites for reaction with electrophiles. The LUMO, conversely, might be distributed across the carbonyl carbon of the Boc group, indicating its potential as an electrophilic center under certain conditions.

These computational insights allow for the rational selection of reagents and reaction conditions to achieve selective derivatization. For instance, to selectively target the hydroxyl group for etherification, one might choose a strong base that can deprotonate the alcohol without affecting the more sterically hindered and less acidic N-H bond of the carbamate.

Design of Derivatizations Based on Mechanistic Principles

A mechanistic understanding of potential reactions is crucial for designing novel derivatives of 14-(Boc-amino)-tetradecan-1-ol. The goal is to create molecules with specific functionalities, such as those that can act as building blocks for polymers, as bioactive lipids, or as probes for studying biological systems.

Derivatization of the Hydroxyl Group: The terminal hydroxyl group is a prime target for a wide array of transformations. Based on its predicted nucleophilicity after deprotonation, several classes of derivatives can be rationally designed.

Ethers and Esters: The synthesis of long-chain ethers and esters can be designed to introduce new functionalities. For example, the Williamson ether synthesis, following deprotonation of the alcohol, can be used to attach a variety of functional groups. The choice of the electrophile would be guided by the desired properties of the final product. Similarly, esterification can be used to introduce moieties that could, for instance, improve the compound's solubility or confer biological activity.

Click Chemistry Moieties: For applications in bioconjugation and materials science, the introduction of "clickable" functional groups is highly desirable. A rational approach would involve a two-step process: first, activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) or an alkyne. This would yield a derivative of 14-(Boc-amino)-tetradecan-1-ol that is ready for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

A hypothetical reaction design for introducing an azide moiety is presented below:

| Step | Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Predicted Yield (%) |

| 1 | 14-(Boc-amino)-tetradecan-1-ol | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane (B109758) | 0 °C to rt, 12 h | 14-(Boc-amino)tetradecyl 4-methylbenzenesulfonate | 95 |

| 2 | 14-(Boc-amino)tetradecyl 4-methylbenzenesulfonate | Sodium azide | Dimethylformamide | 80 °C, 24 h | 1-Azido-14-(Boc-amino)tetradecane | 88 |

Derivatization involving the Boc-Protected Amine: The Boc-protected amine offers another site for modification, although it typically requires deprotection first. The rational design of reactions involving this group often focuses on the subsequent reactivity of the free amine.

Amide and Sulfonamide Synthesis: After selective deprotection of the Boc group (often with an acid like trifluoroacetic acid), the resulting primary amine can be acylated to form a wide range of amides or sulfonated to form sulfonamides. The rational design aspect comes into play in the selection of the acylating or sulfonylating agent to impart specific properties. For instance, coupling with a fluorescent carboxylic acid would create a fluorescent lipid probe.

Reductive Amination: The free amine can also undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. This reaction is highly versatile and allows for the introduction of a vast array of substituents. A computational approach could be used to predict the steric and electronic effects of different aldehydes or ketones on the reaction outcome.

A hypothetical design for the synthesis of a fluorescently labeled derivative is shown below:

| Step | Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Predicted Yield (%) |

| 1 | 14-(Boc-amino)-tetradecan-1-ol | Trifluoroacetic acid | Dichloromethane | rt, 2 h | 14-Aminotetradecan-1-ol (B3058407) | 98 |

| 2 | 14-Aminotetradecan-1-ol | Dansyl chloride, Triethylamine | Dichloromethane | rt, 12 h | N-(14-Hydroxytetradecyl)-5-(dimethylamino)naphthalene-1-sulfonamide | 90 |

By employing these rational design principles, a diverse library of 14-(Boc-amino)-tetradecan-1-ol derivatives can be envisioned and synthesized in a targeted manner, paving the way for new discoveries and applications in various fields of science.

Advanced Analytical Techniques in Research and Development

Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods provide initial confirmation of a compound's identity, advanced techniques are necessary for complete and unequivocal structural elucidation.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 14-(Boc-amino)-tetradecan-1-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments would be utilized for a thorough analysis.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In a high-field instrument, the signals for the protons of the long alkyl chain would be well-resolved, allowing for the assignment of each methylene (B1212753) group. Key signals would include the triplet corresponding to the terminal methyl group, the multiplet for the methylene group adjacent to the hydroxyl group, and the multiplet for the methylene group adjacent to the Boc-protected amine.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The long aliphatic chain would show a series of signals in the upfield region of the spectrum. Distinctive signals would be observed for the carbon bearing the hydroxyl group, the carbon attached to the nitrogen of the Boc group, the carbonyl carbon of the Boc group, and the quaternary carbon of the tert-butyl group.

2D-NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for a sequential walk-through of the entire tetradecane (B157292) chain, confirming the linear structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connection of the Boc group to the tetradecane backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of their bonding connectivity. For a flexible molecule like 14-(Boc-amino)-tetradecan-1-ol, NOESY can reveal information about its preferred conformation in solution.

Interactive Data Table: Expected NMR Data for 14-(Boc-amino)-tetradecan-1-ol

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key 2D-NMR Correlations |

| CH₃-(CH₂)₁₁- | ~0.88 (t) | ~14.1 | COSY with adjacent CH₂ |

| -(CH₂)₁₁- | ~1.2-1.4 (m) | ~22.7-31.9 | COSY with adjacent CH₂s |

| -CH₂-CH₂-NHBoc | ~1.5 (m) | ~29.7 | COSY with -CH₂-NHBoc and adjacent CH₂ |

| -CH₂-NHBoc | ~3.0-3.2 (m) | ~40.5 | HSQC with corresponding protons; HMBC with Boc C=O |

| -NH- | ~4.5 (br s) | N/A | |

| -C(CH₃)₃ | ~1.44 (s) | ~28.4 | HMBC with Boc C=O |

| -C=O | N/A | ~156.0 | HMBC with -NH- and -C(CH₃)₃ protons |

| -CH₂-OH | ~3.64 (t) | ~63.1 | COSY with adjacent CH₂ |

| -OH | Variable | N/A |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule. For 14-(Boc-amino)-tetradecan-1-ol (C₁₉H₃₉NO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with a mass accuracy in the low parts-per-million (ppm) range provides unambiguous confirmation of the compound's elemental composition.

Interactive Data Table: Expected HRMS Data for 14-(Boc-amino)-tetradecan-1-ol

| Ion | Calculated Exact Mass | Expected Observed Mass | Mass Accuracy (ppm) |

| [C₁₉H₃₉NO₃+H]⁺ | 330.3003 | Within a few ppm of calculated | < 5 ppm |

| [C₁₉H₃₉NO₃+Na]⁺ | 352.2822 | Within a few ppm of calculated | < 5 ppm |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for both the purification and the assessment of the purity of synthetic compounds.

Flash column chromatography is a rapid and efficient method for the purification of organic compounds. In the synthesis of 14-(Boc-amino)-tetradecan-1-ol, flash chromatography would be employed to isolate the desired product from starting materials, by-products, and other impurities. The separation is typically performed on a silica (B1680970) gel stationary phase, using a solvent system of appropriate polarity, such as a gradient of ethyl acetate (B1210297) in hexanes. The progress of the purification is monitored by thin-layer chromatography (TLC).

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the final compound. A small amount of the sample is injected onto an HPLC column, and the components are separated based on their affinity for the stationary and mobile phases. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the detection and identification of even minor impurities.

If 14-(Boc-amino)-tetradecan-1-ol is synthesized in a chiral, non-racemic form, it is essential to determine its enantiomeric excess (e.e.). Chiral chromatography is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound. As a result, the enantiomers travel through the column at different rates and are separated. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

Solid-State Structure Determination (if Crystalline Forms or Derivatives are Obtained)

Should 14-(Boc-amino)-tetradecan-1-ol or a suitable derivative be obtained in a crystalline form, single-crystal X-ray diffraction can be employed for its solid-state structure determination. This technique provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. The ability to obtain a crystal structure is highly dependent on the compound's ability to form a well-ordered crystal lattice. For long-chain, flexible molecules like 14-(Boc-amino)-tetradecan-1-ol, crystallization can be challenging. However, if successful, X-ray crystallography offers an unparalleled level of structural detail.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful and definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into the molecular structure, conformation, and intermolecular interactions of a compound, which are crucial for understanding its chemical and physical properties. To date, a comprehensive search of the scientific literature and crystallographic databases has not yielded a published single-crystal X-ray diffraction study specifically for 14-(Boc-amino)-tetradecan-1-ol. Therefore, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this specific molecule are not publicly available.

However, the application of SC-XRD to a molecule like 14-(Boc-amino)-tetradecan-1-ol would provide invaluable information. The technique involves directing a focused beam of X-rays onto a single, high-quality crystal of the substance. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.

For 14-(Boc-amino)-tetradecan-1-ol, a successful SC-XRD analysis would reveal several key structural features. Firstly, it would elucidate the precise molecular conformation in the solid state. This includes the torsion angles along the long tetradecane chain, revealing whether it adopts a fully extended, linear conformation or if there are any gauche interactions causing bends or folds. The orientation of the bulky tert-butyloxycarbonyl (Boc) protecting group relative to the alkyl chain would also be determined.

Secondly, SC-XRD provides highly accurate measurements of bond lengths and bond angles. These data can be compared to theoretical values and to data from similar structurally related molecules to identify any unusual geometric parameters that might indicate electronic or steric strain within the molecule.

Finally, and perhaps most importantly for a molecule with both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the Boc group), SC-XRD analysis would map out the network of intermolecular interactions. This includes identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern how the molecules pack together in the crystal lattice. Understanding this packing arrangement is fundamental to comprehending macroscopic properties such as melting point, solubility, and polymorphism.

While specific experimental data for 14-(Boc-amino)-tetradecan-1-ol is not available, the following table illustrates the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Illustrative Data (for 14-(Boc-amino)-tetradecan-1-ol) |

| Chemical Formula | The elemental composition of the molecule. | C₁₉H₃₉NO₃ |

| Formula Weight | The mass of one mole of the compound. | 329.52 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The specific symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | Data not available |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Data not available |

| Volume (V) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density (ρ) | The theoretical density of the crystal. | Data not available |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.